molecular formula C10H18O4S B13276369 3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid

Cat. No.: B13276369
M. Wt: 234.31 g/mol
InChI Key: MBXXVNHBCRLIAV-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid is a chemical compound with a unique molecular structure that includes a tert-butyl group, a methanesulfonyl group, and a cyclobutane ring. This compound is known for its high purity and specific reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced microreactor systems to control reaction parameters precisely, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methanesulfonyl groups play crucial roles in its reactivity, influencing its binding affinity and specificity towards various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

3-tert-butyl-1-methylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O4S/c1-9(2,3)7-5-10(6-7,8(11)12)15(4,13)14/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

MBXXVNHBCRLIAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)(C(=O)O)S(=O)(=O)C

Origin of Product

United States

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